
tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
Overview
Description
Reagents: Isobutylamine.
Conditions: The intermediate carbamate is reacted with isobutylamine under controlled temperature conditions to achieve the final product, tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate.
Industrial Production Methods:
Industrial production may involve a similar multi-step synthesis with optimized yields. Large-scale reactions are typically performed in continuous flow reactors under stringent temperature and pressure control to ensure consistency and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the intermediate:
Reagents: An appropriate starting material, such as (2S,3S)-3-hydroxy-1-phenylbutan-2-one.
Conditions: The starting material is treated with tert-butyl isocyanate in the presence of a base, like triethylamine. This leads to the formation of the intermediate carbamate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically involving the hydroxyl group.
Reduction: Reductive transformations may target the carbamate or amino groups.
Substitution: Functional groups within the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ under mild conditions.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Conditions vary depending on the specific substituents being introduced or modified, often involving catalysts or specific solvents.
Major Products Formed:
Oxidation: Leads to ketone or aldehyde derivatives.
Reduction: Produces alcohol or amine derivatives.
Substitution: Results in structurally diverse compounds depending on the substituents added.
Scientific Research Applications
In Chemistry:
Reagents: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use as a ligand in catalytic systems.
In Biology:
Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes due to its carbamate structure.
Probes: Used in biochemical assays to study enzyme activity.
In Medicine:
Pharmacology: Investigated for therapeutic potential, especially in treating neurological disorders due to its ability to interact with specific receptors.
In Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Materials Science: Explored in the development of novel materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzyme activity by forming a covalent bond with the active site, thus blocking substrate access. Additionally, it may modulate receptor functions by binding to specific sites, leading to altered cellular responses.
Comparison with Similar Compounds
Tert-Butyl (2S,3S)-3-hydroxy-4-aminobutan-2-ylcarbamate: Lacks the phenyl and isobutyl groups.
Tert-Butyl (2S,3S)-3-oxo-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate: Contains a ketone instead of a hydroxy group.
In comparison, tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate stands out for its balanced combination of these groups, offering a wide range of applications and reactions that make it a valuable compound for various fields of research.
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPLQDORJSXRO-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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